3-nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde
Overview
Description
3-nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C18H16N2O5 It is characterized by the presence of a nitro group, a pyrrolidinylcarbonyl group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxybenzaldehyde to introduce the nitro group, followed by the formation of an ether linkage with 2-(1-pyrrolidinylcarbonyl)phenol. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: 3-nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzoic acid.
Reduction: 3-amino-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzoic acid
- 3-amino-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde
- 4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde
Uniqueness
3-nitro-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]benzaldehyde is unique due to the presence of both a nitro group and a pyrrolidinylcarbonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
3-nitro-4-[2-(pyrrolidine-1-carbonyl)phenoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-12-13-7-8-17(15(11-13)20(23)24)25-16-6-2-1-5-14(16)18(22)19-9-3-4-10-19/h1-2,5-8,11-12H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYDTCYMGCZXQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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